molecular formula C20H20N2O2 B11356923 N-(2,3-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

N-(2,3-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11356923
M. Wt: 320.4 g/mol
InChI Key: NPZSWJDMHUHPKO-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide: is an organic compound belonging to the class of oxazole derivatives. This compound is characterized by the presence of two dimethylphenyl groups attached to an oxazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 2,3-dimethylphenylamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine The resulting intermediate is then cyclized using a suitable reagent like phosphorus oxychloride to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with new functional groups.

Scientific Research Applications

N-(2,3-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of p38 MAP kinase, a protein involved in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N2O2/c1-12-8-9-16(10-14(12)3)19-11-18(22-24-19)20(23)21-17-7-5-6-13(2)15(17)4/h5-11H,1-4H3,(H,21,23)

InChI Key

NPZSWJDMHUHPKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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